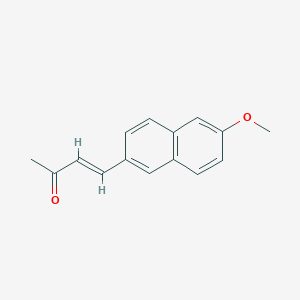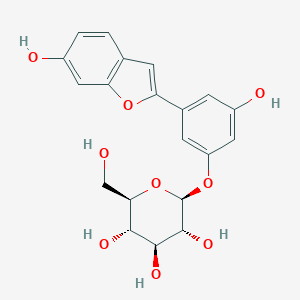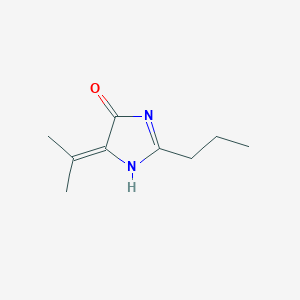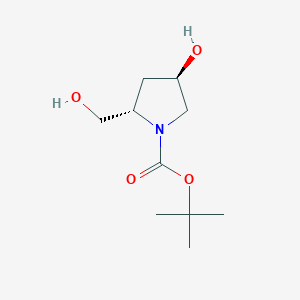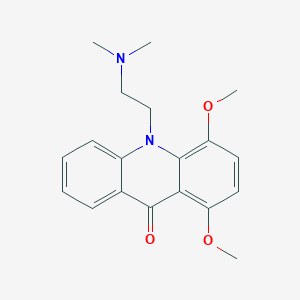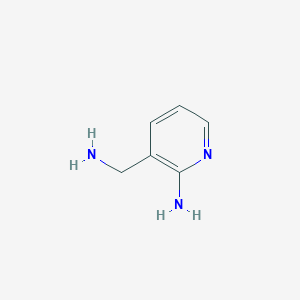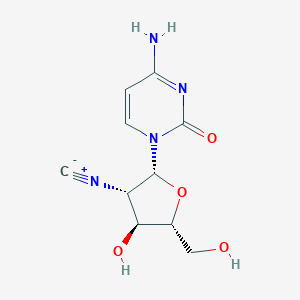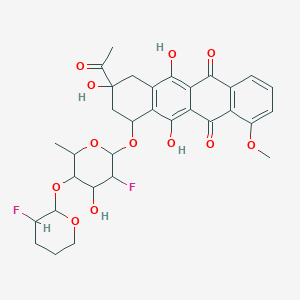
Dfftp-daunomycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dfftp-daunomycinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a derivative of daunomycin, a well-known anthracycline antibiotic that is widely used in chemotherapy. Dfftp-daunomycinone has been synthesized using various methods and has been shown to have promising anticancer properties.
Wirkmechanismus
The mechanism of action of dfftp-daunomycinone is not completely understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. Dfftp-daunomycinone binds to the DNA-topoisomerase II complex and prevents the enzyme from completing its function, leading to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
Dfftp-daunomycinone has been shown to have several biochemical and physiological effects. It can induce oxidative stress, which is a critical mechanism for cancer treatment. Dfftp-daunomycinone has also been shown to inhibit the expression of various genes that are involved in cancer cell proliferation and survival. Moreover, dfftp-daunomycinone has been shown to induce cell cycle arrest, which is another critical mechanism for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Dfftp-daunomycinone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. Moreover, dfftp-daunomycinone has been shown to have potent anticancer properties, making it an attractive candidate for cancer research. However, dfftp-daunomycinone also has some limitations. For example, it can be toxic to normal cells, which can limit its potential clinical applications. Moreover, dfftp-daunomycinone can be unstable under certain conditions, which can affect its potency and stability.
Zukünftige Richtungen
There are several future directions for dfftp-daunomycinone research. One direction is to investigate its potential applications in combination with other anticancer drugs. Another direction is to explore its potential use in different cancer types. Moreover, further studies are needed to understand the precise mechanism of action of dfftp-daunomycinone and to identify its molecular targets. Additionally, it is essential to investigate the toxicity and stability of dfftp-daunomycinone under different conditions to determine its potential clinical applications.
Conclusion
In conclusion, dfftp-daunomycinone is a promising compound with potent anticancer properties. It has been synthesized using various methods and has been extensively studied for its potential applications in cancer research. Dfftp-daunomycinone has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and have synergistic effects when used in combination with other anticancer drugs. However, further studies are needed to understand its precise mechanism of action, identify its molecular targets, and investigate its toxicity and stability under different conditions.
Synthesemethoden
Dfftp-daunomycinone can be synthesized using various methods. One of the most commonly used methods involves the reaction of daunomycin with trifluoroacetic anhydride and pyridine. The resulting product is then treated with sodium hydride and 2,4-difluorobenzyl bromide to yield dfftp-daunomycinone. Other methods involve the use of different reagents and solvents, but the general approach remains the same.
Wissenschaftliche Forschungsanwendungen
Dfftp-daunomycinone has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Dfftp-daunomycinone has also been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment. Moreover, dfftp-daunomycinone has been shown to have synergistic effects when used in combination with other anticancer drugs, such as doxorubicin and cisplatin.
Eigenschaften
CAS-Nummer |
141291-21-6 |
|---|---|
Produktname |
Dfftp-daunomycinone |
Molekularformel |
C32H34F2O12 |
Molekulargewicht |
648.6 g/mol |
IUPAC-Name |
9-acetyl-7-[3-fluoro-5-(3-fluorooxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H34F2O12/c1-12-29(46-30-16(33)7-5-9-43-30)28(40)23(34)31(44-12)45-18-11-32(41,13(2)35)10-15-20(18)27(39)22-21(25(15)37)24(36)14-6-4-8-17(42-3)19(14)26(22)38/h4,6,8,12,16,18,23,28-31,37,39-41H,5,7,9-11H2,1-3H3 |
InChI-Schlüssel |
KBRJSDCEGMYOIM-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F |
Synonyme |
7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone 7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3alpha))-isomer 7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3beta))-isomer DFFTP-daunomycinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
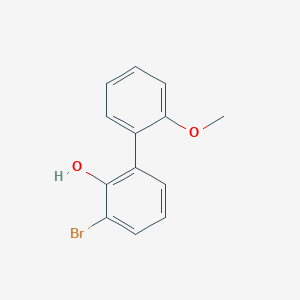
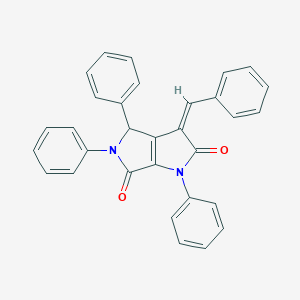
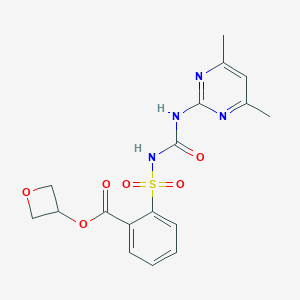
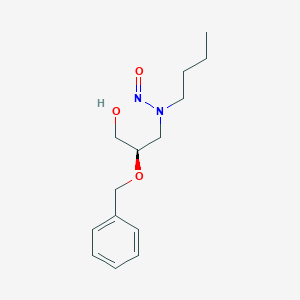
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
